3-Position vs. 6-Position Piperidine Attachment Drives >10-Fold Difference in TBK1 Inhibitory Potency
In a systematic SAR study of 1H-pyrazolo[3,4-b]pyridine TBK1 inhibitors, analogs bearing the piperidine substituent at the 3-position achieved sub-nanomolar IC₅₀ values (representative compound 15y, IC₅₀ = 0.2 nM), whereas repositioning the basic amine to the 6-position or modifying the linker geometry resulted in a >10-fold loss of enzyme inhibition at equivalent concentrations [1]. The target compound 3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride retains the critical 3-attachment point essential for this high-affinity binding mode, providing a privileged geometry for hinge-region interactions with the kinase active site.
| Evidence Dimension | TBK1 enzyme inhibition (IC₅₀, nM) as a function of substituent attachment position |
|---|---|
| Target Compound Data | 3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine core (present in compound 15y): IC₅₀ = 0.2 nM (compound 15y, a derivative incorporating the 3-substituted core). |
| Comparator Or Baseline | 6-substituted isomers or analogs with altered linker geometry: >10-fold reduction in potency at 1 µM and 100 nM screening concentrations. |
| Quantified Difference | ≥10-fold activity differential favoring the 3-substituted orientation. |
| Conditions | Recombinant TBK1 kinase activity assay; inhibition measured at 1 µM, 100 nM, 10 nM, 1 nM, and 0.1 nM compound concentrations (Table 4, [1]). |
Why This Matters
For procurement decisions in kinase drug discovery, selecting the correct positional isomer directly determines whether the starting scaffold will display sub-nanomolar target engagement—a critical threshold for lead identification.
- [1] Fang F, Fan T, Sun Y, Tang Y, et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):1411–1425. Table 4 and Figure 5. View Source
